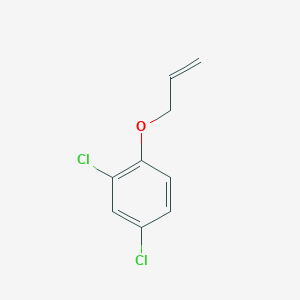

Allyl 2,4-dichlorophenyl ether

Description

Historical Context of Aryl Ether Chemistry

The study of ethers, organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), is a foundational element of organic chemistry. solubilityofthings.comnumberanalytics.comnumberanalytics.com Their history is marked by significant discoveries that have expanded the horizons of chemical synthesis. A pivotal moment in aryl ether chemistry was the development of the Williamson ether synthesis by Alexander Williamson in 1850. wikipedia.orgnumberanalytics.comchemistrytalk.org This reaction, which forms an ether from an organohalide and a deprotonated alcohol (an alkoxide), was crucial in confirming the structure of ethers. wikipedia.orgbyjus.com

The Williamson synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.orgbyjus.com It typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide ion acts as a nucleophile, attacking an alkyl halide to form the ether linkage. numberanalytics.comchemistrytalk.orgnumberanalytics.com This development was a cornerstone for synthetic organic chemistry, providing a reliable route to a class of compounds that are important both as stable solvents and as key structural motifs in more complex molecules. solubilityofthings.comnumberanalytics.com The ability to create aryl ethers, where at least one of the groups attached to the oxygen is a phenyl or other aromatic ring, opened up new possibilities for creating compounds with specific electronic and steric properties.

Academic Significance of Dichlorophenyl Ether Structures

The dichlorophenyl ether structural motif is of considerable academic and commercial interest, primarily due to the potent biological activities exhibited by many compounds containing this feature. The presence and position of chlorine atoms on the phenyl ring can significantly influence a molecule's properties, including its lipophilicity and its interaction with biological targets.

Research has extensively documented the application of dichlorophenyl ether derivatives as pesticides and fungicides. jocpr.cominchem.org For instance, structures containing the 2,4-dichlorophenyl group are integral to a number of commercial azole fungicides, such as tetraconazole (B1682234). acs.orgacs.org These compounds function as sterol biosynthesis inhibitors, a mechanism that is effective against a broad spectrum of fungal pathogens in agriculture. acs.orgacs.org The academic pursuit in this area involves synthesizing new analogues to study structure-activity relationships (SAR), aiming to enhance efficacy, broaden the spectrum of activity, and understand potential resistance mechanisms. acs.orgresearchgate.net

Furthermore, dichloropropene ethers incorporating a nitropyridyl and a dichlorophenyl moiety have been investigated as a new class of insecticides, showing potent activity against major lepidopteran pests. nih.gov The academic significance of these structures lies in their role as scaffolds for the development of new agrochemicals and as tools for studying enzyme inhibition and other biochemical processes. acs.orgcdnsciencepub.com

Current Research Landscape and Future Directions for Allyl 2,4-Dichlorophenyl Ether Studies

This compound, with the chemical formula C₉H₈Cl₂O, is a specific example within the broader class of aryl ethers. ontosight.ai Its structure combines the dichlorophenyl group, known for conferring biological activity, with a reactive allyl group.

Synthesis and Chemical Properties The compound is typically synthesized via the Williamson ether synthesis, reacting 2,4-dichlorophenol (B122985) with an allyl halide like allyl bromide in the presence of a base. ontosight.aiontosight.ai Its chemical identity is confirmed by its unique CAS Registry Number: 5441-16-7. ontosight.ai

Current Research Focus Current research interest in this compound and related compounds centers on several key areas:

Biological Activity: Studies have explored its potential as a fungicide and insecticide, a logical direction given the known activities of dichlorophenyl ethers. jocpr.comontosight.aimdpi.com Research involves synthesizing series of related ethers to optimize activity against specific plant pathogens or insect pests. acs.orgacs.org

Synthetic Applications: The compound is a classic substrate for the Claisen rearrangement, a thermal or catalyzed numberanalytics.comnumberanalytics.com-sigmatropic rearrangement specific to allyl aryl ethers. libretexts.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool in organic synthesis for forming a carbon-carbon bond, converting the allyl ether into an o-allylphenol. libretexts.orgbenthamopenarchives.com Research has shown that Lewis acids like zinc chloride can catalyze this rearrangement, sometimes influencing the regioselectivity of the product. cdnsciencepub.combenthamopenarchives.com

Reaction Mechanisms: The cleavage of the allyl aryl ether bond is another area of investigation. Studies on related compounds have shown that this cleavage can be achieved through enzymatic pathways, for example, using cocorrinoid O-demethylase from certain bacteria, which proceeds via a nucleophilic substitution mechanism. asm.org

Future Directions Future research on this compound is likely to follow these trajectories:

Development of Novel Agrochemicals: A more systematic exploration of its fungicidal and insecticidal properties could lead to the development of new plant protection agents. This would involve extensive in vitro and in vivo testing against a wide range of pests and pathogens. acs.orgacs.org

Advanced Synthetic Methodology: Further investigation into catalyzed versions of the Claisen rearrangement could yield more efficient and selective methods for synthesizing complex phenols from this ether. This includes exploring different catalysts and reaction conditions to control the reaction's outcome. organic-chemistry.orgbenthamopenarchives.com

Biocatalysis and Biodegradation: Understanding how this compound is metabolized by microorganisms could open up avenues for its use in biocatalysis or for developing bioremediation strategies for related chlorinated aromatic compounds. asm.org

Compound Names

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFLETJYXQVZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281237 | |

| Record name | Allyl 2,4-dichlorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-16-7 | |

| Record name | NSC20960 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl 2,4-dichlorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYL 2,4-DICHLOROPHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Controlled Synthesis of Allyl 2,4-Dichlorophenyl Ether

The controlled synthesis of this compound can be approached through several reliable methods, including the direct O-allylation of 2,4-dichlorophenol (B122985) and other etherification routes.

A primary and widely utilized method for the synthesis of this compound is the O-allylation of 2,4-dichlorophenol. ontosight.ai This reaction, a classic example of the Williamson ether synthesis, involves the nucleophilic substitution of a halide from an allyl halide by the 2,4-dichlorophenoxide ion. masterorganicchemistry.comwikipedia.org

The reaction typically involves treating 2,4-dichlorophenol with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. ontosight.aiias.ac.in The base deprotonates the phenolic hydroxyl group to form the more nucleophilic 2,4-dichlorophenoxide ion, which then attacks the electrophilic carbon of the allyl halide in an SN2 reaction, displacing the halide and forming the ether. masterorganicchemistry.comwikipedia.org The choice of allyl halide can influence the reaction rate, with allyl bromide generally being more reactive than allyl chloride. ias.ac.in

A general representation of this reaction is as follows:

Table 1: Reactants for the O-Allylation of 2,4-Dichlorophenol

| Phenolic Substrate | Allylating Agent | Typical Product |

| 2,4-Dichlorophenol | Allyl Bromide | This compound |

| 2,4-Dichlorophenol | Allyl Chloride | This compound |

The choice of base and catalyst is crucial for the efficiency of the O-allylation reaction. Strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used to ensure the complete deprotonation of the phenol (B47542). ias.ac.in The reaction can be performed in various solvents, including acetone (B3395972), ethanol, or under solvent-free conditions. ias.ac.in

Phase-transfer catalysis (PTC) is a particularly effective technique for this synthesis, enhancing the reaction rate and yield. crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the allyl halide is present. crdeepjournal.orgacsgcipr.org This allows for the reaction to proceed smoothly under milder conditions and with simpler work-up procedures. crdeepjournal.org

Table 2: Influence of Catalysts and Bases on Allylation

| Base | Catalyst | Reaction Conditions | Key Observations |

| Potassium Hydroxide (KOH) | Tetrabutylammonium Iodide (TBAI) | Room temperature, solvent-free | Efficient conversion to the corresponding ether. ias.ac.in |

| Sodium Hydroxide (NaOH) | Benzyltriethylammonium Chloride | Aqueous/organic biphasic system | High selectivity for mono-alkylation is often observed. crdeepjournal.org |

| Potassium Carbonate (K₂CO₃) / KOH | Tetrabutylammonium Bromide | Microwave irradiation | Requires higher temperatures but can be rapid. |

Beyond the direct allylation with allyl halides, other methods for forming the ether bond can be considered, such as those involving trichloroacetimidates or Grignard reagents.

The reaction of an alcohol with an allyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of a Brønsted or Lewis acid is a known method for forming allyl ethers. core.ac.uksyr.edu In this approach, 2,4-dichlorophenol would act as the nucleophile, attacking the activated allyl trichloroacetimidate. The trichloroacetamide (B1219227) is a good leaving group, facilitating the formation of the ether linkage. This method can be particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis. nih.gov However, specific examples of the use of allyl trichloroacetimidate for the synthesis of this compound are not extensively documented in the reviewed literature.

A plausible reaction scheme is as follows:

Grignard reagents (R-MgX) are powerful nucleophiles commonly used for the formation of carbon-carbon bonds. chemguide.co.uk While their primary use is in reactions with carbonyl compounds, they also react with acidic protons, such as the one in the hydroxyl group of a phenol. organicmystery.com A direct reaction of a Grignard reagent with 2,4-dichlorophenol would result in the formation of an alkane corresponding to the Grignard reagent and a magnesium phenoxide salt. organicmystery.com

For the synthesis of an ether, a multi-step approach would be necessary. First, the Grignard reagent could be used to deprotonate the phenol, forming the magnesium phenoxide. This could then, in principle, react with an allyl halide. However, this is not a standard or efficient method for preparing allyl ethers of phenols, as the direct Williamson synthesis is far more common and straightforward. masterorganicchemistry.comwikipedia.org There are no specific reports in the surveyed literature detailing a Grignard-mediated synthesis of this compound.

Ethereal Bond Formation via Alkylation Routes

Utilization of Trichloroacetimidates in Ether Synthesis

Derivatization and Functionalization Strategies

The derivatization of the basic this compound structure is key to exploring its chemical space and potential applications. Strategies primarily revolve around modifications of the dichlorinated phenyl ring and functionalization of the allyl group, though the core synthetic pathway remains the ether linkage formation.

Synthetic Routes to Related Allyl Dichlorophenyl Compounds

The primary method for synthesizing this compound and related compounds is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. wikipedia.org In the case of this compound, 2,4-dichlorophenol is treated with a base to form the corresponding phenoxide, which then reacts with an allyl halide, such as allyl bromide or allyl chloride, to form the ether. masterorganicchemistry.comontosight.ai

The general reaction is as follows:

Phenoxide Formation: The phenolic proton of 2,4-dichlorophenol is acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate, potassium hydroxide) to form the sodium or potassium 2,4-dichlorophenoxide. masterorganicchemistry.comgoogle.com

Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the allyl halide in an SN2 reaction, displacing the halide and forming the ether linkage. masterorganicchemistry.commasterorganicchemistry.com

This fundamental approach can be adapted to create a variety of related structures by modifying either the phenol or the allyl component. Research has demonstrated the synthesis of several analogous compounds where different substituted dichlorophenyl or heterocyclic carbinol moieties are used in place of 2,4-dichlorophenol.

For instance, the synthesis of 5-pyrimidyl-2,4-dichlorophenylcarbinol allylether was achieved by reacting 5-pyrimidyl-2,4-dichlorophenylcarbinol with allyl bromide in the presence of sodium hydride in anhydrous tetrahydrofuran. prepchem.com The reaction mixture was initially cooled, and after the addition of sodium hydride and allyl bromide, it was allowed to warm to room temperature before being refluxed for an extended period to ensure completion. prepchem.com

Another related derivatization involves the allylation of 3,5-dichlorophenol (B58162) with allyl bromide using potassium carbonate as the base, which serves as a precursor for more complex molecules like (E)-3-(4-(allyloxy)-3,5-dichlorophenyl)acrylic acid.

A summary of synthetic conditions for related allyl dichlorophenyl compounds is presented below.

Table 1: Synthesis of this compound and Related Compounds

| Product | Phenolic Precursor | Reagents | Base | Solvent | Conditions |

|---|---|---|---|---|---|

| This compound | 2,4-Dichlorophenol | Allyl bromide or Allyl chloride | A base (e.g., K₂CO₃, NaOH) | Not specified | Not specified |

| 5-pyrimidyl-2,4-dichlorophenylcarbinol allylether | 5-pyrimidyl-2,4-dichlorophenylcarbinol | Allyl bromide | Sodium hydride | Anhydrous Tetrahydrofuran | Cooled to 0°C, then room temp, then reflux for 17 hours. prepchem.com |

Preparation of Substituted Phenols for Ether Precursors

The availability of appropriately substituted phenols is crucial for synthesizing the target ether and its derivatives. 2,4-Dichlorophenol itself, and other substituted phenols, can be prepared through various industrial and laboratory-scale methods.

One common route is the electrophilic halogenation of phenol. However, controlling the position of substitution can be challenging due to the strong activating and ortho, para-directing nature of the hydroxyl group. chemistrysteps.com

More specific and controlled syntheses of substituted phenols include:

Nucleophilic Aromatic Substitution: Aryl halides containing electron-withdrawing groups can undergo nucleophilic aromatic substitution to yield phenols. chemistrysteps.com For example, dichlorinated benzenes with activating groups could potentially be hydrolyzed to the corresponding dichlorophenol under specific conditions. The presence of strong electron-withdrawing groups facilitates the reaction under milder conditions. chemistrysteps.com

Hydrolysis of Diazonium Salts: Substituted anilines can be converted to diazonium salts, which are then hydrolyzed to the corresponding phenols. chemistrysteps.com This is a versatile laboratory method for preparing a wide range of substituted phenols.

The Cumene Process: While primarily used for the large-scale production of phenol and acetone from benzene (B151609) and propylene, variations of this process could potentially be adapted for substituted phenols. chemistrysteps.com

Dehydrogenation of Cyclic Ketones: Substituted cyclic ketones can be dehydrogenated to form the corresponding phenols. google.com For example, 2,3,6-trimethylphenol (B1330405) is produced from the corresponding trimethylcyclohexenone. google.com This method is particularly important on an industrial scale. google.com

Hydroxylation of Aryl Halides: Modern methods using copper catalysis allow for the direct hydroxylation of aryl halides. For instance, aryl iodides can be converted to phenols using KOH with a CuI/8-hydroxyquinoline catalyst system. organic-chemistry.org

A summary of general methods for preparing substituted phenols is provided in the table below.

Table 2: General Synthetic Methods for Substituted Phenols

| Method | Starting Material | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Activated Aryl Halide | Strong base (e.g., NaOH) | Substitution of a halide by a hydroxyl group, often requiring high temperature and pressure unless activated by electron-withdrawing groups. chemistrysteps.com |

| Hydrolysis of Diazonium Salts | Substituted Aniline | NaNO₂, Acid; then H₂O, heat | Diazotization of an amino group followed by hydrolysis to a hydroxyl group. chemistrysteps.com |

| Cumene Process | Substituted Benzene/Propylene | Oxygen, Acid | A radical-based industrial process involving hydroperoxide intermediates. chemistrysteps.com |

| Dehydrogenation of Cyclic Ketones/Alcohols | Substituted Cyclohexanone/Cyclohexenol | Palladium or Platinum catalyst | Gas-phase dehydrogenation over a supported noble metal catalyst at high temperatures. google.com |

Mechanistic Studies of Chemical Transformations

Investigation of Intramolecular Rearrangement Phenomena

The structural arrangement of allyl 2,4-dichlorophenyl ether, featuring an allyl group tethered to a dichlorinated phenyl ring via an ether linkage, makes it an ideal candidate for studying intramolecular rearrangements. These reactions, which involve the reorganization of the molecule's atomic framework, are central to synthetic organic chemistry.

Claisen Rearrangement of Allyl Aryl Ethers

The Claisen rearrangement is a powerful and well-studied princeton.eduprinceton.edu-sigmatropic rearrangement that transforms allyl aryl ethers into o-allylphenols. libretexts.orgmasterorganicchemistry.comlibretexts.org This process is characterized by its intramolecular nature, proceeding through a concerted, cyclic transition state. libretexts.orglibretexts.orgwikipedia.org

The Claisen rearrangement of allyl aryl ethers can be initiated by thermal energy. masterorganicchemistry.comorganic-chemistry.org Heating the ether induces a concerted pericyclic reaction where the C-O bond of the ether cleaves as a new C-C bond forms between the terminal carbon of the allyl group and the ortho position of the aromatic ring. libretexts.orglibretexts.org This transformation proceeds through a highly ordered, six-membered cyclic transition state. libretexts.orglibretexts.org The reaction is typically exothermic and follows first-order kinetics. wikipedia.orgvedantu.com The intramolecularity of the reaction has been confirmed through crossover experiments, which demonstrate that the rearrangement does not occur between different molecules. wikipedia.org The initial product is a non-aromatic dienone intermediate, which then rapidly tautomerizes to the more stable phenolic form. libretexts.orglibretexts.org

The rate of the Claisen rearrangement can be significantly accelerated by the use of Lewis acids. princeton.eduvedantu.com For instance, the addition of anhydrous zinc chloride to a solution of allyl 2,6-dichlorophenyl ether in nitrobenzene (B124822) not only increases the reaction rate but also influences the product distribution, favoring the formation of the halogen-migrated product, 2-allyl-4,6-dichlorophenol. cdnsciencepub.com Stannous chloride also acts as a Lewis acid catalyst for the rearrangement of allyl 2,6-dichlorophenyl ether, promoting both the rearrangement and a competitive reductive dehalogenation. cdnsciencepub.com The catalytic effect of Lewis acids is attributed to their ability to coordinate with the ether oxygen, thereby facilitating the bond cleavage and rearrangement process. cdnsciencepub.com Various metal salts, including Yb(OTf)3, AlCl3, and TiCl4(THF)2, have proven to be effective catalysts in related Claisen rearrangements. princeton.edu

Table 1: Effect of Lewis Acids on the Claisen Rearrangement

| Catalyst | Substrate | Outcome | Reference |

|---|---|---|---|

| Zinc Chloride | Allyl 2,6-dichlorophenyl ether | Accelerated rate, increased halogen migration | cdnsciencepub.com |

| Stannous Chloride | Allyl 2,6-dichlorophenyl ether | Catalyzed rearrangement and reductive dehalogenation | cdnsciencepub.com |

| Yb(OTf)3, AlCl3, TiCl4(THF)2 | Propionyl chloride and (E)-crotyl morpholine | High yield of Claisen adduct | princeton.edu |

In the Claisen rearrangement of dihalogenated allyl phenyl ethers, such as allyl 2,6-dichlorophenyl ether, the migration of a halogen atom is a notable phenomenon. cdnsciencepub.com The thermal rearrangement of this compound yields not only the expected 4-allyl-2,6-dichlorophenol and 2-allyl-6-chlorophenol (B1615725) but also a halogen-migrated product, 2-allyl-4,6-dichlorophenol. cdnsciencepub.com The proportion of this migrated product increases in the presence of a Lewis acid like zinc chloride. cdnsciencepub.com It has been proposed that this halogen migration can occur through an allylic shift during the dienone intermediate stage or via a mechanism involving a zinc halide bridge. cdnsciencepub.com Another possibility is the promotion of ionization by the Lewis acid to form an ion pair that rearranges more readily. cdnsciencepub.com Competitive reductive removal of the halogen can also occur, particularly with catalysts like stannous chloride. cdnsciencepub.com

Solvents play a crucial role in the kinetics and outcome of the Claisen rearrangement. wikipedia.org Polar solvents, especially those capable of hydrogen bonding, tend to accelerate the reaction rate. wikipedia.orgvedantu.com For example, ethanol/water mixtures can lead to rate constants that are ten times higher than those observed in sulfolane. wikipedia.org In the thermal rearrangement of allyl 2,6-dichlorophenyl ether, halogen migration is observed to proceed more effectively in highly polar solvents. cdnsciencepub.com However, in the presence of oxidizable solvents, a competitive reduction to a monohalogenated allylphenol can occur. cdnsciencepub.com The choice of solvent can also influence the regioselectivity of the rearrangement, although this is more pronounced in systems with meta-substituents where electronic effects direct the allyl group to either the ortho or para position. wikipedia.org

Table 2: Influence of Solvents on the Claisen Rearrangement of Allyl 2,6-dichlorophenyl Ether

| Solvent | Observation | Reference |

|---|---|---|

| Nitrobenzene | Increased proportion of halogen migration product compared to thermal rearrangement | cdnsciencepub.com |

| Nitrobenzene with Lithium Chloride | Further increase in halogen migration product | cdnsciencepub.com |

| Highly Polar Solvents | Generally favor halogen migration | cdnsciencepub.com |

| Oxidizable Solvents | Competitive reduction to monohalogenated allylphenol | cdnsciencepub.com |

Halogen Migration and Elimination Pathways

Allyl Group Transfer Reactions

Beyond the classic Claisen rearrangement, the allyl group of allyl aryl ethers can participate in other transfer reactions. For instance, the intramolecular transfer of an allyl group from functionalized allyl aryl ethers to an aldehyde group has been studied. This reaction can be mediated by nickel(0) complexes, involving the addition of the metal to the allyl ether followed by the transfer of the allyl group. nih.gov

Oxidative and Reductive Transformation Research

Mechanochemical Debromination Studies on Halogenated Allyl Ethers

Mechanochemical degradation has emerged as a promising method for the decomposition of halogenated organic compounds. A study on allyl 2,4,6-tribromophenyl (B11824935) ether (TBP-AE), a structurally related brominated flame retardant, provides valuable insights into the potential reductive transformation of "this compound". researchgate.netnih.gov

In this research, a planetary ball milling system was used to investigate the mechanochemical debromination of TBP-AE. nih.gov The study explored the effects of different co-milling reagents, reagent concentrations, milling time, and revolution speed on the efficiency of the debromination process. researchgate.netnih.gov The primary goal was to break the carbon-bromine bonds, a process analogous to the dehalogenation that "this compound" would undergo.

The research found that a mixture of iron (Fe) and aluminum oxide (Al₂O₃) as a co-milling reagent resulted in the highest debromination efficiency, achieving 23% degradation of TBP-AE. researchgate.netnih.gov Interestingly, when this Fe/Al₂O₃ mixture was used, the debromination efficiency was not significantly influenced by the reagent concentration or the revolution speed. researchgate.netnih.gov When aluminum oxide (Al₂O₃) was used alone, increasing the revolution speed improved the debromination efficiency up to a certain point. researchgate.netnih.gov Furthermore, an equal mass ratio of TBP-AE to Al₂O₃ was found to be more effective for degradation than higher ratios of the co-milling agent. researchgate.netnih.gov

These findings suggest that a similar mechanochemical approach could be viable for the dechlorination of "this compound". The process relies on the mechanical energy to induce chemical reactions, providing a solvent-free and potentially more environmentally friendly alternative to traditional chemical reduction methods. rsc.org

Table 1: Mechanochemical Debromination of Allyl 2,4,6-tribromophenyl ether (TBP-AE)

| Parameter | Condition | Outcome | Citation |

|---|---|---|---|

| Co-milling Reagent | Fe/Al₂O₃ mixture | Highest debromination efficiency (23%) | researchgate.netnih.gov |

| Co-milling Reagent | Al₂O₃ only | Increased revolution speed improved efficiency to a point | researchgate.netnih.gov |

| Reagent Ratio (TBP-AE:Al₂O₃) | 1:1 mass ratio | More effective than higher Al₂O₃ ratios | researchgate.netnih.gov |

| Influencing Factors (with Fe/Al₂O₃) | Reagent concentration, revolution speed | No significant influence on efficiency | researchgate.netnih.gov |

Oxidative Isomerization of Allyl Ethers

The oxidative isomerization of allyl ethers into enol ethers is a significant transformation in organic synthesis. While specific studies on "this compound" are not prevalent, research on the isomerization of various allyl ethers provides a mechanistic framework applicable to this compound. nih.govthieme-connect.com

The isomerization can proceed through different mechanistic pathways, often catalyzed by transition metals. nih.gov Common mechanisms include a metal-allyl pathway, a metal-alkyl pathway, or a radical-based mechanism. nih.govnih.gov The specific pathway and the resulting stereoselectivity (E/Z isomer) are highly dependent on the catalyst and reaction conditions. nih.gov

For instance, cobalt-based catalysts have been shown to be effective for the selective isomerization of a range of allyl ethers. nih.gov Mechanistic and computational studies on certain cobalt pincer complexes have revealed that the reaction proceeds via a π-allyl intermediate. nih.gov The stereochemical outcome is determined by the stability of this intermediate and the steric crowding around it. nih.gov In some cases, dissociation of a ligand is necessary to form the η³-π-allyl intermediate that favors the Z-isomer. nih.gov In other systems, a reversible 1,2-migration of a substituent on the metal center enables the formation of a π-allyl intermediate with a preference for the E-geometry. nih.gov

Another study highlights a cobalt(II)(salen) complex that, in conjunction with an oxidant, catalyzes the Z-selective oxidative isomerization of allyl ethers to Z-enol ethers with high geometric control. acs.org The proposed mechanism involves the in-situ generation of a Co(III)-H species as the active catalyst. thieme-connect.com Coordination of the allyl ether to this species is followed by a hydrogen atom transfer (HAT) to form a key radical intermediate, which then undergoes oxidation and deprotonation to yield the Z-enol ether. thieme-connect.com

Theoretical studies using density functional theory (DFT) have also been employed to investigate the isomerization of allylic ethers, sometimes catalyzed by gold. sioc-journal.cn These calculations help in understanding the reaction pathways and the origin of regioselectivity. sioc-journal.cn

Table 2: Mechanistic Pathways in Allyl Ether Isomerization

| Mechanistic Pathway | Key Intermediate | Factors Influencing Stereoselectivity | Catalyst Examples | Citation |

|---|---|---|---|---|

| Metal-Allyl | η³-π-allyl intermediate | Stability of π-allyl intermediate, steric crowding | Cobalt pincer complexes | nih.gov |

| Metal-Alkyl | Metal-alkyl species | β-hydride elimination step | - | nih.gov |

| Radical (HAT) | Radical intermediate | Oxidation and deprotonation steps | Cobalt(II)(salen) complex | thieme-connect.com |

Nucleophilic Substitution Reactions for Structural Modification

The structure of "this compound" allows for nucleophilic substitution reactions at several positions, offering pathways for its structural modification. The synthesis of the parent compound itself often involves a nucleophilic substitution, where the sodium salt of 2,4-dichlorophenol (B122985) acts as a nucleophile, attacking an allyl halide like allyl bromide. ontosight.ai

Further modifications can be envisioned. For example, the allyl group is susceptible to various transformations. Intramolecular allyl transfer reactions from an allyl ether to an aldehyde group, catalyzed by Ni(0) complexes, have been studied. science.gov This type of reaction involves the addition of the nickel catalyst to the allyl ether, followed by the allylation of the electrophilic aldehyde. science.gov

The aromatic ring, being electron-deficient due to the two chlorine atoms, could potentially undergo nucleophilic aromatic substitution (SNAr), although this typically requires strong nucleophiles and forcing conditions. A more common approach for modifying the aromatic core would be through transition-metal-catalyzed cross-coupling reactions, where the chloro substituents could be replaced.

Additionally, the ether linkage itself can be a site for reaction. While ethers are generally stable, cleavage can be induced under specific conditions.

A related synthesis that demonstrates the reactivity of a similar structural motif is the preparation of 5-pyrimidyl-2,4-dichlorophenylcarbinol allylether. prepchem.com In this synthesis, the hydroxyl group of 5-pyrimidyl-2,4-dichlorophenylcarbinol is deprotonated with sodium hydride to form an alkoxide, which then acts as a nucleophile, attacking allyl bromide to form the corresponding allyl ether. prepchem.com This highlights the utility of nucleophilic substitution in building more complex molecules from a dichlorophenyl-containing core.

Advanced Analytical Techniques for Structural and Compositional Research

Spectroscopic Methods for Molecular Characterization

Spectroscopy is a cornerstone in the structural analysis of organic compounds, offering a non-destructive means to probe molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

In a hypothetical ¹H NMR spectrum, the protons of the allyl group would exhibit distinct signals. The protons of the terminal vinyl group (=CH₂) would likely appear as multiplets, with the geminal protons showing different chemical shifts. The adjacent methine proton (-CH=) would also present as a multiplet due to coupling with the neighboring CH₂ and vinyl protons. The protons on the dichlorophenyl ring would appear in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns influenced by the positions of the two chlorine atoms. magritek.com

Similarly, a ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. The three carbons of the allyl group would have characteristic shifts in the aliphatic and olefinic regions. The six carbons of the dichlorophenyl ring would also produce signals in the aromatic region, with the carbons directly bonded to chlorine atoms showing characteristic downfield shifts. spectrabase.comresearchgate.net The analysis of these spectra, including chemical shifts, integration, and coupling patterns, would provide unambiguous evidence for the structure of "Allyl 2,4-dichlorophenyl ether". researchgate.net

Interactive Data Table: Predicted NMR Resonances for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Allyl -OCH₂- | ~4.5 | ~69 |

| Allyl -CH= | ~6.0 | ~133 |

| Allyl =CH₂ | ~5.3 | ~117 |

| Dichlorophenyl C-H | 7.0 - 7.5 | 127 - 130 |

| Dichlorophenyl C-Cl | - | 129 - 135 |

| Dichlorophenyl C-O | - | ~155 |

Note: These are predicted values based on general principles of NMR spectroscopy and may vary from experimental data.

Mass Spectrometry (MS) for Fragmentation and Molecular Mass Determination

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. pg.edu.pl In the mass spectrum of "this compound," the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. miamioh.edu

Electron ionization (EI) would likely cause the molecular ion to fragment in predictable ways. A common fragmentation pathway for ethers is the cleavage of the C-O bond. miamioh.edu For "this compound," this could result in the formation of an allyl radical and a 2,4-dichlorophenoxy cation, or an allyl cation and a 2,4-dichlorophenoxy radical. The relative stability of these fragments would dictate the major peaks observed in the spectrum. libretexts.org The presence of chlorine atoms would also produce a characteristic isotopic pattern for any chlorine-containing fragments, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. core.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. researchgate.net For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage, the C=C bond of the allyl group, and the C-Cl bonds of the dichlorophenyl ring. Aromatic C-H and C=C stretching vibrations would also be present. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The dichlorophenyl ring in "this compound" contains a chromophore that would absorb UV light, resulting in one or more absorption bands in the UV region of the spectrum. The position and intensity of these bands can provide insights into the electronic structure of the aromatic system. d-nb.info

Interactive Data Table: Expected Spectroscopic Features for this compound

| Spectroscopic Technique | Expected Feature | Approximate Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR Spectroscopy | C-O-C stretch (ether) | 1000-1300 |

| IR Spectroscopy | C=C stretch (alkene) | 1640-1680 |

| IR Spectroscopy | C-Cl stretch | 600-800 |

| IR Spectroscopy | Aromatic C-H stretch | 3000-3100 |

| IR Spectroscopy | Aromatic C=C stretch | 1400-1600 |

| UV-Vis Spectroscopy | π → π* transitions (aromatic) | 200-300 nm |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ijsr.net If "this compound" can be obtained in a crystalline form, single-crystal XRD analysis could provide definitive information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netmdpi.com Powder XRD could be used to characterize the bulk crystalline form of the material. nih.gov

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) for Mixture Analysis

Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile organic compounds. synectics.net It is particularly well-suited for the analysis of "this compound." In a GC analysis, the compound would be vaporized and transported through a capillary column by an inert carrier gas. cdnsciencepub.com The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. d-nb.info

When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both separation and identification. The GC separates the components of a mixture, and the MS provides mass spectra for each component, allowing for their definitive identification. d-nb.info This would be the method of choice for analyzing the purity of a sample of "this compound" and for identifying any potential impurities.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and effective analytical method for monitoring the progress of chemical reactions, including the synthesis of this compound. This technique is particularly well-suited for observing the conversion of reactants to products in real-time, allowing for the determination of reaction completion. The primary synthesis route to this compound is the Williamson ether synthesis, which involves the reaction of 2,4-dichlorophenol (B122985) with an allyl halide, such as allyl bromide, in the presence of a base. ontosight.ai

The principle behind using TLC to monitor this specific reaction hinges on the significant difference in polarity between the starting material and the product. The reactant, 2,4-dichlorophenol, contains a polar hydroxyl (-OH) group, which allows it to strongly adsorb to the polar stationary phase (typically silica (B1680970) gel) of the TLC plate. Consequently, it moves only a short distance up the plate with the mobile phase, resulting in a low Retardation Factor (Rf) value. In contrast, the product, this compound, lacks this polar hydroxyl group. The conversion of the phenol (B47542) to an ether makes the product significantly less polar. This reduced polarity leads to weaker interaction with the silica gel and allows the compound to travel further up the TLC plate with the eluting solvent, resulting in a much higher Rf value.

To monitor the reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside the starting materials as references. The plate is then developed in a suitable solvent system and visualized, typically using a UV lamp, as the aromatic rings in the compounds are UV-active. The progress of the reaction is clearly indicated by the gradual disappearance of the spot corresponding to 2,4-dichlorophenol and the simultaneous appearance and intensification of the new, higher-Rf spot of this compound. The reaction is considered complete when the starting material spot is no longer visible.

Detailed Research Findings

While specific Rf values can vary based on the exact conditions (e.g., eluent composition, plate manufacturer, temperature), the relative values are consistent and predictable. Research on analogous syntheses, such as the preparation of allyl phenyl ether, provides valuable comparative data. In one study, allyl phenyl ether was identified by TLC using a solvent system of benzene (B151609):ethyl acetate (B1210297) (3:1), yielding a distinct spot with an Rf value of 0.783. researchcommons.org The starting phenol, being more polar, would exhibit a significantly lower Rf value under these conditions.

For the synthesis of this compound, a common mobile phase would consist of a nonpolar solvent like hexane (B92381) or petroleum ether mixed with a more polar solvent such as ethyl acetate. The ratio can be adjusted to achieve optimal separation. A higher proportion of ethyl acetate would increase the polarity of the mobile phase, causing all spots to move further up the plate (higher Rf values). The key diagnostic feature remains the clear separation between the low-Rf reactant and the high-Rf product.

The data below represents the expected results from a TLC analysis for the synthesis of this compound on a silica gel plate.

| Compound | Role in Reaction | Expected Polarity | Expected Rf Value Range* | Visualization Method |

|---|---|---|---|---|

| 2,4-Dichlorophenol | Reactant | High | 0.20 - 0.35 | UV Light (254 nm) |

| Allyl Bromide | Reactant | Moderate | 0.65 - 0.80 | UV Light (254 nm) / Permanganate Stain |

| This compound | Product | Low | 0.70 - 0.85 | UV Light (254 nm) |

*Expected Rf values in a representative solvent system such as Hexane:Ethyl Acetate (4:1) on a silica gel 60 F254 plate. Actual values may vary.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations for Allyl 2,4-dichlorophenyl ether and related compounds allow for detailed analysis of its geometry, spectroscopic signatures, and thermodynamic stability. nih.govresearchgate.net These theoretical computations are typically achieved using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in a simplified manner. nih.govresearchgate.net

Table 1: Representative Theoretical Geometric Parameters for this compound This table presents illustrative bond lengths and angles expected from DFT calculations. Actual values may vary based on the specific computational method and basis set used.

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C-Cl (Aromatic) | ~1.75 Å |

| Bond Length | C-O (Aryl) | ~1.37 Å |

| Bond Length | C-O (Allyl) | ~1.43 Å |

| Bond Length | C=C (Allyl) | ~1.34 Å |

| Bond Angle | C-O-C | ~118° |

| Bond Angle | C-C-Cl | ~120° |

DFT is a valuable tool for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to calculate the theoretical nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. researchgate.net These calculated shifts for this compound can be compared with experimental spectra to confirm its structure. researchgate.net Typically, aromatic protons are expected in the 7.00-8.00 ppm range, while the protons of the allyl group would appear at distinct, more upfield shifts. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. acs.org This method calculates the energies of electronic transitions, corresponding to the absorption wavelengths (λmax), which helps in understanding the electronic structure and chromophores within the molecule. nih.gov

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. nih.gov The analysis involves identifying the characteristic vibrational modes, such as C-H stretching of the aromatic ring (typically 3100-3000 cm⁻¹), C=C stretching of the allyl group, and C-O-C ether stretches. researchgate.net Comparing the computed spectrum with the experimental one helps in assigning the observed vibrational bands. nih.gov

Table 2: Predicted Spectroscopic Data for Key Functional Groups in this compound This table provides expected spectroscopic values based on DFT calculations for similar structures. These are theoretical predictions.

| Spectroscopy | Functional Group | Predicted Shift / Frequency |

|---|---|---|

| ¹H NMR | Aromatic-H | δ 7.0 - 7.5 ppm |

| ¹H NMR | Allyl (CH=) | δ 5.9 - 6.1 ppm |

| ¹H NMR | Allyl (=CH₂) | δ 5.2 - 5.5 ppm |

| ¹H NMR | Allyl (-O-CH₂-) | δ 4.5 - 4.7 ppm |

| ¹³C NMR | Aromatic C-Cl | δ 127 - 130 ppm |

| ¹³C NMR | Aromatic C-O | δ 154 - 156 ppm |

| IR | Aromatic C-H Stretch | 3100 - 3050 cm⁻¹ |

| IR | Allyl C=C Stretch | 1650 - 1640 cm⁻¹ |

| IR | Aryl Ether C-O Stretch | 1270 - 1230 cm⁻¹ |

Based on the vibrational analysis from DFT and principles of statistical thermodynamics, it is possible to calculate standard thermodynamic functions. researchgate.net Properties such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m) can be determined at various temperatures. acs.orgresearchgate.net These calculations provide insight into the thermal stability and energy of the molecule under different conditions. Studies on related compounds have shown that these thermodynamic properties typically increase with temperature. researchgate.net

Table 3: Example of Calculated Thermodynamic Parameters at Different Temperatures The following data is illustrative, based on DFT calculations for structurally related molecules, and demonstrates the typical temperature dependence.

| Temperature (K) | Heat Capacity (C⁰p,m) (J·mol⁻¹·K⁻¹) | Entropy (S⁰m) (J·mol⁻¹·K⁻¹) | Enthalpy (H⁰m) (kJ·mol⁻¹) |

|---|---|---|---|

| 200 | 150.5 | 390.2 | 25.1 |

| 298.15 | 220.8 | 460.5 | 45.3 |

| 400 | 285.4 | 535.7 | 72.9 |

| 500 | 340.1 | 610.3 | 104.6 |

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Reaction Mechanism and Transition State Computations

Computational methods are essential for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, a key reaction is the Claisen rearrangement, a thermal intramolecular process common to allyl aryl ethers. libretexts.orglibretexts.org

The Claisen rearrangement proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org Computational studies using methods like DFT and MP2 can locate the optimal structure of this transition state and predict the reaction's Gibbs free energy barrier. sioc-journal.cn For the parent allyl phenyl ether, this rearrangement leads to the formation of an o-allylphenol. libretexts.org The reaction involves the simultaneous formation of a C-C bond between the terminal carbon of the allyl group and the ortho position of the benzene (B151609) ring, and the breaking of the ether C-O bond. libretexts.org Theoretical investigations on similar allylic ether isomerizations have shown that catalysts can dramatically lower the activation energy barrier for such rearrangements. sioc-journal.cn

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com While specific QSAR studies on this compound are not prominent, research on structurally related dichlorophenyl ethers and other fungicides provides a framework for how such an analysis would be conducted. mdpi.comresearchgate.net

QSAR models are mathematical equations that relate descriptors of a molecule's structure to its activity. wiley.com These descriptors can be categorized as:

Electronic: Such as dipole moment (μ) and atomic charges, which describe the electronic aspects of the molecule.

Steric/Geometric: Descriptors that relate to the size and shape of the molecule. researchgate.net

Lipophilic: Such as the octanol-water partition coefficient (logP), which measures the compound's hydrophobicity.

In studies of related fungicidal compounds, like derivatives of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol, QSAR analysis has shown that lipophilicity is a major positive factor influencing activity. researchgate.net Furthermore, geometric descriptors indicated that linear and narrow substituents were more favorable for activity than wider ones. researchgate.net Such insights are crucial for designing new, more potent derivatives by modifying the molecular structure to optimize these key parameters. mdpi.comwiley.com

Table 4: Common Descriptors in QSAR Studies for Related Aromatic Ethers and Their Influence

| Descriptor Type | Descriptor Name | Typical Influence on Biological Activity |

|---|---|---|

| Lipophilic | logP | Often a positive correlation; higher lipophilicity can improve membrane permeability. researchgate.net |

| Electronic | Dipole Moment (μ) | Variable; can influence binding to target sites. researchgate.net |

| Geometric | Molecular Volume/Shape | Specific shapes (e.g., linear vs. bulky) can be critical for fitting into an active site. researchgate.net |

| Topological | Connectivity Indices | Relates molecular branching to activity. |

Environmental Behavior and Degradation Research

Aerobic and Anaerobic Biotransformation Studies

The biotransformation of chlorinated compounds like Allyl 2,4-dichlorophenyl ether is significantly influenced by the presence or absence of oxygen.

Under aerobic conditions , the degradation of similar chlorinated aromatic compounds often proceeds through hydroxylation and cleavage of the ether bond. While specific studies on this compound are limited, the degradation of analogous compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) suggests that microbial metabolism is a primary degradation mechanism. researchgate.net Fungi, in particular, have been shown to be effective in transforming such compounds. researchgate.net

Under anaerobic conditions , reductive dechlorination is a key initial step in the degradation of many chlorinated organic pollutants. nih.gov This process involves the removal of chlorine atoms from the aromatic ring, which can make the molecule less toxic and more susceptible to further degradation. For instance, in anaerobic environments, 2,4-D can be reductively dehalogenated. nih.gov It is plausible that this compound undergoes a similar initial transformation. The persistence of related compounds like imazalil (B1671291), which also contains a 2,4-dichlorophenyl group, has been noted in anaerobic sediment-water systems, where it partitions to the sediment and exhibits high persistence with no major metabolites forming. wiley.com

Table 1: Comparison of Aerobic and Anaerobic Degradation Pathways for Similar Chloroaromatic Compounds

| Condition | Primary Degradation Mechanism | Key Initial Reactions | Common Intermediate Types |

|---|---|---|---|

| Aerobic | Microbial Metabolism (e.g., Fungi, Bacteria) | Hydroxylation, Ether Bond Cleavage | Hydroxylated derivatives, Phenols |

| Anaerobic | Reductive Dechlorination | Removal of Chlorine Atoms | Dechlorinated Phenyl Ethers |

Photodegradation Mechanisms under Environmental Conditions

Sunlight plays a crucial role in the degradation of pesticides on plant and soil surfaces. researchgate.net The photodegradation of this compound is expected to involve several mechanisms:

Direct Photolysis : The molecule may directly absorb ultraviolet radiation from sunlight, leading to an excited state and subsequent chemical reactions. researchgate.net This can result in the cleavage of the ether bond or the carbon-chlorine bonds.

Indirect Photolysis : The degradation can be facilitated by photosensitizers present in the environment, such as humic acids in soil and water. These substances absorb light and transfer the energy to the pesticide molecule, initiating its breakdown.

Reaction with Photochemically Produced Species : Reactive oxygen species, such as hydroxyl radicals (•OH) and singlet oxygen, are formed in the environment through photochemical processes. researchgate.net These highly reactive species can attack the allyl group and the aromatic ring of the molecule.

Studies on the photodegradation of 2,4-dichlorophenol (B122985), a related compound, have shown that it can be effectively degraded under UV irradiation, with the process being enhanced by the presence of photocatalysts like titanium dioxide (TiO2). nih.govresearchgate.net The proposed mechanism involves the formation of hydroxyl radicals that attack the aromatic ring, leading to its eventual mineralization. researchgate.net

Metabolite Identification from Degradation Pathways

The degradation of this compound, whether through biotransformation or photodegradation, is expected to produce a series of intermediate metabolites. Based on the degradation pathways of structurally similar compounds, the following metabolites can be anticipated:

2,4-Dichlorophenol : Cleavage of the ether linkage is a common degradation pathway for aryl ether compounds and would result in the formation of 2,4-dichlorophenol. science.gov This metabolite itself is a known environmental pollutant.

Allyl Alcohol : The cleavage of the ether bond would also release the allyl group, likely as allyl alcohol.

Hydroxylated Derivatives : Under aerobic conditions, hydroxylation of the aromatic ring can occur, leading to the formation of various chlorinated and hydroxylated phenyl ethers.

Dechlorinated Products : Anaerobic degradation is likely to produce monochlorinated or fully dechlorinated phenyl ether derivatives through reductive dechlorination.

Ring Cleavage Products : Further degradation of the aromatic ring can lead to the formation of smaller organic acids.

For the related fungicide imazalil, extensive biotransformation into numerous metabolites has been observed, with the primary pathways being epoxidation and cleavage of the imidazole (B134444) and allyl groups. fao.org One of the identified soil metabolites of imazalil is R014821, which is formed through the cleavage of the ether bond. wiley.com

Table 2: Potential Metabolites of this compound Degradation

| Metabolite | Likely Formation Pathway | Environmental Significance |

|---|---|---|

| 2,4-Dichlorophenol | Ether Bond Cleavage (Biotic and Abiotic) | Known environmental pollutant. |

| Allyl Alcohol | Ether Bond Cleavage (Biotic and Abiotic) | - |

| Hydroxylated Derivatives | Aerobic Biotransformation, Photodegradation | Intermediates in further degradation. |

| Dechlorinated Phenyl Ethers | Anaerobic Biotransformation | Generally less toxic than parent compound. |

Environmental Persistence and Distribution Modeling

The environmental persistence and distribution of a chemical are influenced by its physicochemical properties and its susceptibility to degradation processes. For this compound, its relatively low water solubility and potential for sorption to soil organic matter would affect its mobility. frontiersin.org

Models like the Fugacity Level I and II models can be used to predict the environmental distribution of chemicals. env.go.jp These models use physicochemical properties to estimate how a chemical will partition between different environmental compartments such as air, water, soil, and sediment. The persistence of the chemical is evaluated based on its degradation rates in these compartments. env.go.jp

The potential for bioaccumulation, often indicated by the logarithm of the octanol-water partition coefficient (log Kow), is another important factor. frontiersin.org Compounds with high log Kow values have a greater tendency to accumulate in the fatty tissues of organisms.

The use of environmental fate and transport models, incorporating parameters like degradation rates and partition coefficients, is essential for assessing the potential long-term impact and residence time of this compound in the environment. frontiersin.orgsolutions-project.eu

Research into Functional Attributes and Applications

Investigation of Biological Activities (Research-focused, excluding efficacy/dosage)

The chemical scaffold of allyl 2,4-dichlorophenyl ether, characterized by an allyl group linked via an ether bond to a 2,4-dichlorinated benzene (B151609) ring, has been a subject of scientific inquiry for its potential biological activities. Research has primarily focused on its role as a lead structure for developing new agrochemicals.

This compound has been investigated for its potential as an insecticide and a fungicide. ontosight.ai While detailed public research on its specific efficacy is limited, its structural components are present in several established fungicidal agents. ontosight.ai This has prompted further investigation into related molecules.

A key example is Imazalil (B1671291), a potent fungicide that contains the core 2,4-dichlorophenyl group and an allyl ether moiety, albeit as part of a more complex imidazole-based structure, specifically (±)-allyl 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl ether. google.compharmacompass.com The presence of this shared structural framework suggests the 2,4-dichlorophenyl ether unit is a significant contributor to fungitoxicity.

Further research has explored derivatives of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol, which are structurally related to the fungicide tetraconazole (B1682234). researchgate.net A series of new alkyl and arylalkyl ethers of this compound were synthesized and tested against various plant pathogens. Many of these derivatives exhibited a broad spectrum of in-vitro antifungal activity, comparable in magnitude to the commercial standard, indicating that the 2-(2,4-dichlorophenyl)propyl ether skeleton is a promising lead for novel fungicides. researchgate.net

| Compound/Series | Observed Biological Activity Lead | Relevant Pathogens (from in-vivo/in-vitro studies) |

| This compound | Studied for potential insecticidal and fungicidal properties. ontosight.ai | Information limited in available literature. ontosight.ai |

| Imazalil | Established fungicide. google.compharmacompass.com | Effective against a wide range of fungi, particularly Aspergillus, Penicillium, Fusarium, and Verticillium species. |

| 2-(2,4-dichlorophenyl)-3-triazolylpropyl ether derivatives | Broad-spectrum antifungal activity. researchgate.net | Bean rust, Sphaerotheca fuliginea (cucumber powdery mildew), Erysiphe graminis (wheat powdery mildew). researchgate.net |

| Dialkyl 2-bromo-1-(2,4-dichlorophenyl) vinyl phosphates | Insecticidal activity. mdpi.com | House fly (Musca domestica L.). mdpi.com |

Structure-activity relationship (SAR) studies on compounds related to this compound have provided valuable insights for designing more potent agrochemicals.

For the series of 2-(2,4-dichlorophenyl)-3-triazolylpropyl ethers, a Quantitative Structure-Activity Relationship (QSAR) study revealed that lipophilicity is a primary factor positively influencing antifungal activity. researchgate.net The study also indicated that the shape of substituents is crucial; linear and narrow substituents were found to be more favorable for activity than wider ones. researchgate.net This suggests that the spatial arrangement and fit within the target site are critical.

Further studies on related structures have shown that the ether linkage can be substituted while retaining biological function. For instance, replacing the ether group of tetraconazole with a secondary or tertiary amino group yields compounds that maintain antifungal activity against several phytopathogenic fungi, on the condition that the substituents are not excessively bulky or lipophilic. researchgate.net

In a different class of related agrochemicals, dialkyl 2-bromo-1-(2,4-dichlorophenyl) vinyl phosphates, the toxicity to houseflies was observed to decrease as the length of the alkyl chain increased, with the methyl ester being the most active. mdpi.com This indicates that for some scaffolds, smaller, less lipophilic groups can be more effective, highlighting the complexity and scaffold-dependent nature of SAR.

Mechanistic studies on the fungicidal action of azole compounds structurally related to this compound have identified a specific molecular target. The antifungal activity of triazole fungicides like tetraconazole and its analogues is attributed to their ability to inhibit the enzyme 14α-demethylase. researchgate.net This enzyme is a crucial component in the biosynthesis of ergosterol, a vital constituent of fungal cell membranes.

By inhibiting 14α-demethylase, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the fungal cell membrane. researchgate.net Research using microsomal fractions from Ustilago maydis demonstrated that tetraconazole binds to the cytochrome P450 enzyme, producing a characteristic Type II spectrum that indicates coordination between the triazole's N-4 atom and the heme iron ion of the enzyme. researchgate.net

Furthermore, studies on the enantiomers of tetraconazole have shown that their biological activity directly correlates with their affinity for the target enzyme. researchgate.net The orientation of the substituents on the chiral carbon is critical for effective binding to the sterol 14α-demethylase, underscoring the stereospecificity of the enzymatic interaction. researchgate.net

Structure-Activity Relationship (SAR) Studies for Related Compounds

Role as Chemical Intermediates in Organic Synthesis

The 2,4-dichlorophenyl ether structural unit is a valuable building block in organic synthesis, particularly for creating more complex molecules with applications in agriculture and potentially in medicine.

This compound itself can be synthesized via the reaction of 2,4-dichlorophenol (B122985) with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. ontosight.ai This Williamson ether synthesis is a fundamental transformation. A more general method for preparing allyl ethers involves phase transfer catalysis, which can efficiently drive the reaction between a hydroxy compound and an allyl halide. google.com

The 2,4-dichlorophenyl moiety is a cornerstone of several important agrochemicals. For example, the synthesis of the fungicide Imazalil involves a 2,4-dichlorophenyl precursor. google.com Similarly, the synthesis of the triazole fungicide (R)-Hexaconazole can start from 1-(2,4-dichlorophenyl)-1-pentene. acs.org This alkene undergoes a chiral epoxidation, and the resulting epoxide is then reacted with 1,2,4-triazole (B32235) to form the final product. acs.org These synthetic routes highlight the role of 2,4-dichlorophenyl derivatives as key intermediates in the construction of complex, high-value agrochemicals. acs.orgdokumen.pub The presence of the dichlorinated phenyl ring is often critical for the final product's biological activity.

| Target Agrochemical | Key Precursor Containing 2,4-Dichlorophenyl Moiety | General Synthetic Step |

| Imazalil | 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone | Alkylation/Reduction followed by etherification with an allyl group. |

| (R)-Hexaconazole | 1-(2,4-dichlorophenyl)-1-pentene | Asymmetric epoxidation followed by ring-opening with 1,2,4-triazole. acs.org |

| Aryltriazolinones (Herbicide Class) | Arylhydrazine (e.g., 2,4-dichlorophenylhydrazine) | Condensation with acetaldehyde, reaction with potassium cyanate, and oxidation. dokumen.pub |

While the direct application of this compound as a pharmaceutical precursor is not widely documented in available literature, the 2,4-dichlorophenyl structural motif is found in molecules explored within medicinal chemistry. For instance, compounds such as 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo researchgate.netannulene-2-carboxylic acid have been synthesized and investigated as potential selective estrogen receptor degraders for therapeutic applications. acs.org

The synthesis of such complex molecules often involves multi-step processes where a 2,4-dichlorophenyl-containing fragment is introduced at a key stage. The chemical reactivity of the dichlorinated ring and its steric and electronic properties make it a useful component for modulating the pharmacological profile of a lead compound. Although not directly involving this compound, these examples show the value of the 2,4-dichlorophenyl group as a building block in the broader field of pharmaceutical research and development.

Q & A

Basic Question: What are the optimal synthetic routes for Allyl 2,4-dichlorophenyl ether, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

this compound can be synthesized via alkylation of intermediates like 2,4-dichloromandelamide using allyl chloride (IV) in the presence of sodium hydride (NaH) and tetrahydrofuran (THF) as a solvent . Key parameters for optimization include:

- Temperature : Reflux conditions (typically 60–80°C) ensure sufficient activation energy for nucleophilic substitution.

- Solvent Choice : THF is preferred due to its ability to dissolve both polar and non-polar reactants.

- Catalyst : NaH acts as a strong base to deprotonate the hydroxyl group, facilitating the alkylation step.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield improvements (>80%) require strict exclusion of moisture and oxygen .

Basic Question: How can the stability of this compound be assessed under different storage conditions?

Methodological Answer:

Stability studies should focus on:

- Peroxide Formation : Allyl ethers are prone to peroxide generation under light and oxygen exposure. Use iodine/starch test strips to monitor peroxides .

- Thermal Stability : Conduct accelerated degradation studies at 40–60°C for 4–8 weeks, analyzing decomposition products via GC-MS.

- Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to polar solvents like methanol, which may accelerate hydrolysis .

Advanced Question: What analytical methods are most effective for quantifying trace impurities in this compound?

Methodological Answer:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Electron ionization (70 eV) enables detection of impurities like residual allyl chloride or dichlorophenol derivatives .

- HPLC-DAD : A C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm resolves polar byproducts (e.g., dichloromandelic acid derivatives) .

- Derivatization : For hydroxylated metabolites, employ BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility and GC sensitivity .

Advanced Question: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing 2,4-dichlorophenyl group activates the allyl ether moiety for electrophilic substitution. Computational studies (DFT/B3LYP/6-31G*) reveal:

- HOMO-LUMO Gaps : Reduced gap (~4.5 eV) facilitates nucleophilic attack at the allyl position.

- Steric Effects : Ortho-chlorine substituents hinder rotation, favoring regioselective reactions at the para position.

Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) confirms selective functionalization at the allyl group .

Advanced Question: What are the environmental degradation pathways of this compound, and how can its persistence in soil be mitigated?

Methodological Answer:

- Photodegradation : UV irradiation (λ = 254 nm) in aqueous solutions generates 2,4-dichlorophenol and allyl alcohol as primary photoproducts .

- Microbial Degradation : Soil microcosm studies show Pseudomonas spp. degrade the compound via oxidative cleavage of the ether bond. Enrichment cultures with 0.1% glucose enhance degradation rates by 40% .

- Mitigation Strategies : Co-application with biochar (10% w/w) reduces leaching by adsorbing hydrophobic intermediates, decreasing half-life from 60 to 28 days .

Advanced Question: How can structural modifications to this compound enhance its antifungal activity while reducing toxicity?

Methodological Answer:

Structure-activity relationship (SAR) studies indicate:

- Chlorine Substitution : Replacing 2,4-dichlorophenyl with 3,5-dichloro analogs increases antifungal activity (e.g., Candida albicans MIC reduced from 32 µg/mL to 8 µg/mL) .

- Allyl Group Optimization : Introducing a methyl group at the allyl terminus (propargyl ether derivative) reduces mammalian cell cytotoxicity (IC₅₀ from 12 µM to 45 µM) .

- In Silico Docking : Molecular docking (AutoDock Vina) with fungal CYP51 enzymes identifies hydrogen bonding with His310 as critical for activity .

Advanced Question: What are the challenges in resolving enantiomers of this compound derivatives, and which chiral stationary phases are most effective?

Methodological Answer:

- Chiral HPLC : Use Chiralpak IA-3 column with n-hexane/isopropanol (90:10) at 1.0 mL/min. Baseline separation (Rs > 2.0) is achieved for R/S enantiomers of imidazole derivatives .

- SFC : Supercritical CO₂ with 20% ethanol on Chiralcel OD-H column resolves diastereomers in <10 min .

- Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation) confirms absolute configuration, correlating elution order with CD spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.